4-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide
Overview
Description
4-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group and a 1,3-thiazol-2-yl moiety The compound also includes a trifluoromethylbenzyl group, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Trifluoromethylbenzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the thiazole derivative.
Formation of the Benzamide Core: The final step involves the coupling of the thiazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiazole positions.
Oxidation and Reduction: The thiazole ring can be oxidized to form sulfoxides or sulfones, while reduction reactions can target the nitro or carbonyl groups if present.
Coupling Reactions: The benzamide core allows for various coupling reactions, such as Suzuki-Miyaura or Heck reactions, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.
Major Products
Substituted Derivatives: Introduction of various substituents at the benzyl or thiazole positions.
Oxidized Products: Formation of sulfoxides or sulfones from the thiazole ring.
Coupled Products: New compounds with extended conjugation or additional functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It may also serve as a probe in biochemical assays.
Medicine
Medically, this compound has potential applications in drug discovery and development. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of a target protein. This interaction can modulate the activity of the protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-{5-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide: Similar structure but with a phenyl group instead of a benzyl group.
4-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a benzamide group.
Uniqueness
The uniqueness of 4-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the thiazole and benzamide moieties provide sites for further functionalization and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2OS/c19-14-6-4-12(5-7-14)16(25)24-17-23-10-15(26-17)9-11-2-1-3-13(8-11)18(20,21)22/h1-8,10H,9H2,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWXIKHPBWYPGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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